3-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid
Overview
Description
3-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H17NO4 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Boc-3-Aminomethylbenzoic Acid, also known as 3-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid or 3-(n-boc-aminomethyl)benzoic acid, is primarily used in the synthesis of aminodihydroquinazolines as inhibitors of BACE-1 (β-site APP cleaving enzyme) and to prepare spiro [1H-indene-1,4’'-piperidine] derivatives as potent and selective non-peptide human somatostatin receptor subtype 2 (sst2) agonists . Therefore, its primary targets are the BACE-1 enzyme and the sst2 receptors.
Mode of Action
The Boc group in the compound, which stands for tert-butoxycarbonyl, is a protecting group used in organic synthesis . It can be cleaved by mild acidolysis , which might be a crucial step in its interaction with its targets.
Pharmacokinetics
The compound’s predicted properties such as boiling point and density are available .
Result of Action
The molecular and cellular effects of Boc-3-Aminomethylbenzoic Acid’s action would depend on the specific context of its use. In the synthesis of BACE-1 inhibitors, it could contribute to reducing amyloid-beta production, a key factor in Alzheimer’s disease. In the synthesis of sst2 agonists, it could enhance somatostatin signaling, which has various effects including inhibition of hormone secretion and cell proliferation .
Action Environment
It’s noted that the compound should be stored sealed in a dry environment at room temperature , suggesting that moisture and temperature could affect its stability.
Biochemical Analysis
Biochemical Properties
It is known that the compound plays a role in the synthesis of aminodihydroquinazolines, which are inhibitors of BACE-1 . This suggests that Boc-3-aminomethylbenzoic acid may interact with enzymes, proteins, and other biomolecules involved in these biochemical reactions.
Cellular Effects
Given its role in the synthesis of aminodihydroquinazolines and spiro [1H-indene-1,4’'-piperidine] derivatives , it may influence cell function by affecting the activity of BACE-1 and somatostatin receptor subtype 2.
Molecular Mechanism
It is likely involved in the inhibition of BACE-1 and activation of somatostatin receptor subtype 2 through its role in the synthesis of aminodihydroquinazolines and spiro [1H-indene-1,4’'-piperidine] derivatives .
Properties
IUPAC Name |
3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14-8-9-5-4-6-10(7-9)11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNHKLMHRZYTBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373144 | |
Record name | 3-{[(tert-Butoxycarbonyl)amino]methyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117445-22-4 | |
Record name | 3-{[(tert-Butoxycarbonyl)amino]methyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(((tert-butoxycarbonyl)amino)methyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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